1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]
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Overview
Description
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene] is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and ethene linkages
Preparation Methods
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene] typically involves multiple steps, starting with the preparation of the core benzene-1,3,5-triyl unit. This is followed by the introduction of ethene linkages and the attachment of decyloxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene] involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular membranes and proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene] can be compared with similar compounds such as:
1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene: This compound has ethyne linkages instead of ethene, leading to different electronic properties.
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[4-ethynylbenzene]: This compound has ethynyl groups attached to the benzene rings, which can affect its reactivity and applications.
Benzene-1,3,5-triyl triformate: This compound is used as a CO source in carbonylation reactions, highlighting its utility in synthetic chemistry.
Properties
CAS No. |
904893-21-6 |
---|---|
Molecular Formula |
C90H144O6 |
Molecular Weight |
1322.1 g/mol |
IUPAC Name |
1,3,5-tris[2-(3,5-didecoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C90H144O6/c1-7-13-19-25-31-37-43-49-61-91-85-70-82(71-86(76-85)92-62-50-44-38-32-26-20-14-8-2)58-55-79-67-80(56-59-83-72-87(93-63-51-45-39-33-27-21-15-9-3)77-88(73-83)94-64-52-46-40-34-28-22-16-10-4)69-81(68-79)57-60-84-74-89(95-65-53-47-41-35-29-23-17-11-5)78-90(75-84)96-66-54-48-42-36-30-24-18-12-6/h55-60,67-78H,7-54,61-66H2,1-6H3 |
InChI Key |
PFTBUSKWFDVYMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)C=CC2=CC(=CC(=C2)C=CC3=CC(=CC(=C3)OCCCCCCCCCC)OCCCCCCCCCC)C=CC4=CC(=CC(=C4)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
Origin of Product |
United States |
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